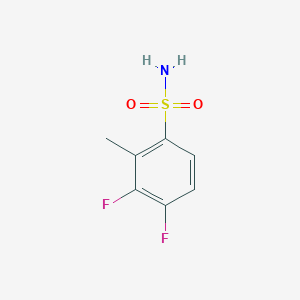

3,4-Difluoro-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

3,4-difluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c1-4-6(13(10,11)12)3-2-5(8)7(4)9/h2-3H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKFUKLKNRBOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-2-methylbenzenesulfonamide typically involves the introduction of fluorine atoms into a methylbenzenesulfonamide framework. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process usually includes steps like nitration, reduction, and sulfonation, followed by fluorination. The reaction conditions are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

One of the prominent applications of 3,4-Difluoro-2-methylbenzenesulfonamide is in the development of antitumor agents. Research indicates that derivatives of this compound exhibit significant inhibitory effects on certain cancer cell lines. For instance, compounds similar to this compound have been shown to inhibit carboxylesterases, which play a critical role in the activation of prodrugs like CPT-11 into their active forms . This inhibition can enhance the efficacy of chemotherapeutic agents by increasing their bioavailability.

Diabetes Management

The compound also shows promise in managing diabetes. It has been identified as a potential inhibitor of fructose-1,6-bisphosphatase (FBPase), an enzyme involved in gluconeogenesis. Inhibition of FBPase can help regulate blood sugar levels and manage conditions such as Type 2 diabetes and metabolic syndrome . The pharmacological properties of this compound derivatives are being investigated for their cytoprotective effects against ischemic damage, which is particularly relevant for diabetic complications .

Agricultural Applications

Pesticide Development

In agricultural research, this compound derivatives have been studied for their potential use as pesticides. The structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide group can enhance the herbicidal and insecticidal properties of these compounds. For example, certain analogs have demonstrated potent activity against specific pests while exhibiting low toxicity to non-target organisms .

Material Science

Polymer Synthesis

The compound has also found applications in material science, particularly in the synthesis of polymers with specific functional properties. The introduction of sulfonamide groups into polymer backbones can improve thermal stability and mechanical strength. Research has shown that incorporating this compound into polymer matrices can lead to materials with enhanced resistance to environmental degradation and improved performance in various applications .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those observed for standard chemotherapeutic agents. This suggests that the compound could serve as a lead structure for developing new antitumor drugs.

Case Study 2: Pesticide Efficacy

Another investigation focused on the efficacy of this compound as a pesticide against aphid populations in agricultural settings. Field trials demonstrated a reduction in pest populations by over 70% when applied at optimal concentrations. The study highlighted the compound's potential as a safer alternative to conventional pesticides.

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor agents | Significant inhibition of cancer cell lines |

| Diabetes management | Potential FBPase inhibitor for blood sugar control | |

| Agricultural Research | Pesticide development | Effective against specific pests with low toxicity |

| Material Science | Polymer synthesis | Enhanced thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor.

Comparison with Similar Compounds

Key Observations:

Fluorine vs. Bromine Substitution :

- The replacement of fluorine with bromine (e.g., 4-Bromo-N-methylbenzenesulfonamide) increases molecular weight significantly (250.11 vs. 207.20 g/mol) and alters electronic properties due to bromine’s larger atomic radius and polarizability. This may enhance lipophilicity but reduce metabolic stability .

- Fluorine’s electronegativity and small size often improve binding affinity in drug-receptor interactions compared to bulkier halogens like bromine .

Methyl Group Position and N-Substitution :

- The 2-methyl group in the target compound distinguishes it from analogs like 4-Fluoro-N-methylbenzenesulfonamide, which has an N-methyl group. Methyl substitution on the aromatic ring (vs. the sulfonamide nitrogen) may sterically hinder interactions with biological targets or influence solubility .

Similarity Scores :

- 4-Fluoro-N-methylbenzenesulfonamide exhibits the highest similarity (0.94), likely due to shared sulfonamide and methyl/fluorine motifs. However, the positional differences (N-methyl vs. aromatic methyl) highlight the importance of substituent placement in activity .

Functional Implications

- Sulfonylurea Herbicides : Analogs like metsulfuron-methyl (CAS 74223-64-6) share the sulfonamide group and triazine moieties, which inhibit acetolactate synthase in plants. The fluorine and methyl groups in this compound may similarly enhance herbicide potency or selectivity .

- This suggests that fluorination in sulfonamides could enhance bioavailability or target engagement .

Biological Activity

3,4-Difluoro-2-methylbenzenesulfonamide is a compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with two fluorine atoms and a methyl group, along with a sulfonamide functional group. The unique arrangement of these substituents contributes to its distinct chemical properties, including increased lipophilicity and enhanced reactivity compared to other sulfonamides.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes . The sulfonamide group can mimic natural substrates, allowing it to bind to the active sites of enzymes and inhibit their function. The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it an effective inhibitor in various biochemical assays.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been investigated as a potential inhibitor for several enzymes involved in metabolic pathways. The compound's mechanism often involves the formation of hydrogen bonds with active site residues, effectively blocking enzyme activity.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties . Studies have shown that sulfonamide derivatives can exhibit varying degrees of antibacterial activity. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains by inhibiting essential bacterial enzymes .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory activity . Research indicates that certain sulfonamide derivatives show promising results in reducing inflammation markers in vitro. For example, some derivatives have reported IC50 values lower than traditional anti-inflammatory drugs like diclofenac .

Table: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various sulfonamides included this compound among other derivatives. The results indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of sulfonamides including this compound. The study found that this compound significantly reduced pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 3,4-Difluoro-2-methylbenzenesulfonamide, and how can purity be optimized?

The synthesis typically involves sulfonylation of a fluorinated aromatic precursor. Key steps include:

- Sulfonylation : Reacting 3,4-difluoro-2-methylaniline with sulfonic acid derivatives (e.g., chlorosulfonic acid) under controlled temperature (0–5°C) to avoid side reactions.

- Purification : Recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) or column chromatography with silica gel (eluent: dichloromethane/methanol gradient).

- Characterization : Validate purity via HPLC (>98%) and confirm structure using /-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic and crystallographic methods:

- Spectroscopy : -NMR is critical for distinguishing fluorine environments. Compare chemical shifts with analogous compounds (e.g., 3,5-difluorobenzoic acid derivatives) .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Refinement parameters (R-factor < 0.05) ensure accuracy .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a scaffold for:

- Enzyme inhibition studies : Modify the sulfonamide group to target carbonic anhydrases or kinases.

- Pharmacophore development : Introduce substituents (e.g., methyl groups) to optimize binding affinity in structure-activity relationship (SAR) assays .

Advanced Research Questions

Q. What challenges arise in achieving regioselective fluorination during synthesis?

Fluorine’s high electronegativity complicates regiocontrol. Mitigation strategies include:

Q. How can crystallographic data resolve contradictions in reported biological activity?

Conflicting bioactivity data may stem from polymorphic variations. Address this by:

Q. What computational methods predict the compound’s interaction with biological targets?

Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations:

- Docking : Use the compound’s X-ray structure (from SHELX) as a rigid ligand. Prioritize binding poses with sulfonamide groups oriented toward catalytic residues.

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS). Validate with experimental IC values .

Q. How should researchers address discrepancies in enzyme inhibition data?

Contradictions may arise from assay conditions or impurities. Troubleshoot via:

- Dose-response curves : Ensure linearity in the 1–100 µM range.

- Orthogonal assays : Compare fluorescence-based and radiometric assays (e.g., -NMR for kinase activity).

- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., des-fluoro derivatives) .

Q. What strategies improve the compound’s metabolic stability in preclinical studies?

- Deuterium incorporation : Replace methyl hydrogens with deuterium to slow CYP450-mediated oxidation.

- Prodrug design : Mask the sulfonamide as a tert-butyl carbamate, cleaved in vivo by esterases .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.